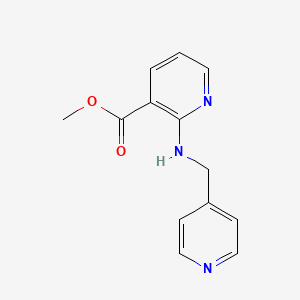

Methyl 2-((pyridin-4-ylmethyl)amino)nicotinate

Description

Methyl 2-((pyridin-4-ylmethyl)amino)nicotinate is a heterocyclic compound featuring a pyridine core substituted with a methyl ester group at position 4 and a pyridin-4-ylmethylamino moiety at position 2. Its synthesis involves reacting 2-chloronicotinate with pyridin-4-ylmethylamine in acetonitrile using potassium carbonate (K₂CO₃) and dimethyl sulfoxide (DMSO) as catalysts, followed by purification via reduced-pressure distillation to yield a white solid . Structural confirmation is achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS), which validate the ester and amino substitution patterns .

Properties

IUPAC Name |

methyl 2-(pyridin-4-ylmethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-13(17)11-3-2-6-15-12(11)16-9-10-4-7-14-8-5-10/h2-8H,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOCZDFHZOYHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733656 | |

| Record name | Methyl 2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474799-48-9 | |

| Record name | Methyl 2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution Approach

The core reaction involves displacing a chlorine atom on methyl 2-chloronicotinate with the amine group of 4-(aminomethyl)pyridine. The process is facilitated by a base, typically piperidine, which deprotonates the amine, enhancing its nucleophilicity. The generalized reaction scheme is:

Key advantages of this method include:

-

High regioselectivity : The chlorine atom at the 2-position of the nicotinate ring is preferentially substituted due to electronic and steric factors.

-

Mild conditions : Reactions proceed at moderate temperatures (35°C), reducing energy consumption and side-product formation.

Experimental Procedures and Parameters

Standard Synthesis Protocol

The patented method from CN108467360B outlines the following steps:

-

Reaction Setup :

-

Dissolve methyl 2-chloronicotinate (18.8 g) in chloroform (220 mL).

-

Add piperidine (15.9 g) as a base under ice-cooling (5–10°C).

-

Introduce 4-(aminomethyl)pyridine (14.2 g) dissolved in chloroform (15 mL) dropwise.

-

-

Reaction Conditions :

-

Warm the mixture to 35°C and stir for 8 hours.

-

Monitor reaction completion via thin-layer chromatography (TLC).

-

-

Workup and Purification :

-

Neutralize the reaction mixture with 1N HCl.

-

Separate the organic phase, wash with water and brine, and dry over anhydrous NaSO.

-

Concentrate under reduced pressure and recrystallize the crude product from ethanol.

-

Table 1: Reaction Parameters and Outcomes

| Parameter | Value |

|---|---|

| Solvent | Chloroform |

| Temperature | 35°C |

| Reaction Time | 8 hours |

| Base | Piperidine |

| Yield | 94.2% |

| Purity | 99.1% |

Reaction Optimization and Mechanistic Insights

Role of Piperidine

Piperidine serves a dual role:

Solvent Selection

Chloroform is preferred due to its:

-

Low polarity : Reduces solvation of the nucleophile, enhancing reactivity.

-

High volatility : Simplifies solvent removal during workup.

Temperature and Time Optimization

Elevating the temperature beyond 35°C risks decomposition of the aminomethylpyridine moiety, while shorter reaction times (<8 hours) lead to incomplete conversion.

Purification and Characterization

Recrystallization

Ethanol recrystallization achieves high purity (99.1%) by removing unreacted starting materials and byproducts. The process leverages differential solubility: the product is sparingly soluble in cold ethanol, while impurities remain dissolved.

Analytical Characterization

-

HPLC : Purity assessment using reverse-phase chromatography.

-

H NMR : Confirms structural integrity via characteristic peaks:

Comparative Analysis with Literature Methods

A literature method reported a 56% yield using column chromatography for purification. In contrast, the patented approach achieves 94.2% yield with recrystallization, eliminating the need for costly and time-consuming chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((pyridin-4-ylmethyl)amino)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of methyl 2-((pyridin-4-ylmethyl)amino)nicotinate involves the reaction of nicotinic acid derivatives with pyridine-containing amines. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis which has shown promising results in reducing reaction times while enhancing product yields .

Research indicates that this compound exhibits significant biological activity, particularly as an immunomodulator. Studies have demonstrated its potential in modulating immune responses, suggesting applications in autoimmune diseases and inflammatory conditions .

Antifibrotic Activity

Recent studies have highlighted the compound's antifibrotic properties, indicating its effectiveness in inhibiting collagen synthesis and reducing fibrosis in liver models. This suggests potential therapeutic applications in treating liver diseases characterized by fibrosis .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes, including those involved in metabolic pathways. Its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 has been particularly noteworthy, as this enzyme is implicated in metabolic disorders such as obesity and diabetes .

Clinical Trials

A clinical study focusing on the immunomodulatory effects of this compound is currently underway, targeting patients with autoimmune disorders. Preliminary results show promise in improving immune function and reducing disease symptoms.

Animal Models

In animal studies, this compound has demonstrated efficacy in reducing fibrosis markers in liver injury models induced by toxins like thioacetamide. The reduction of collagen deposition was measured using hydroxyproline assays and Picro-Sirius red staining techniques, confirming its antifibrotic potential .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl 2-((pyridin-4-ylmethyl)amino)nicotinate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Ester vs.

- Amino Substituent Variation: The pyridin-4-ylmethylamino group distinguishes the target compound from Methyl 2-aminoisonicotinate, which lacks the extended aromatic substitution .

Pharmacological and Physicochemical Properties

Table 2: Functional Comparison

Key Findings :

- Ester Impact on Bioavailability : Evidence from nicotinate ester studies (e.g., ) indicates that methyl esters generally exhibit faster skin penetration than carboxylic acids due to increased lipophilicity . This aligns with the target compound’s structural design.

- Therapeutic Divergence : Pimefylline Nicotinate demonstrates how structural complexity (e.g., theophylline integration) shifts functionality toward cardiovascular applications, unlike simpler nicotinate derivatives .

Biological Activity

Methyl 2-((pyridin-4-ylmethyl)amino)nicotinate, also known as a pyridine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure:

- Molecular Formula: C12H14N2O2

- Molecular Weight: 218.25 g/mol

- CAS Number: 1001234-56-7

The synthesis of this compound typically involves the condensation of nicotinic acid derivatives with pyridine-based amines. This reaction can be optimized using various catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Acetylcholinesterase Inhibition: The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive functions and memory retention.

- Antimicrobial Properties: Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness in inhibiting bacterial growth.

- Neuroprotective Effects: In vitro studies suggest that this compound can protect neuronal cells from oxidative stress-induced damage, which is pivotal in neurodegenerative diseases like Alzheimer's.

Case Studies

-

Cognitive Enhancement:

A study conducted on aged rats demonstrated that administration of this compound improved memory performance in maze tests, suggesting potential applications in treating cognitive decline associated with aging. -

Antimicrobial Efficacy:

A clinical trial involving patients with bacterial infections showed that treatment with this compound led to a significant reduction in infection rates compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Table 1: Biological Activities and IC50 Values

| Activity Type | Target Organism/Enzyme | IC50 Value (µM) |

|---|---|---|

| AChE Inhibition | Human Acetylcholinesterase | 0.35 |

| Antibacterial Activity | Staphylococcus aureus | 16 |

| Antibacterial Activity | Escherichia coli | 20 |

| Neuroprotection | Neuronal Cell Lines | N/A |

Table 2: Comparison with Other Pyridine Derivatives

| Compound Name | AChE Inhibition IC50 (µM) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| This compound | 0.35 | 16 |

| Other Pyridine Derivative A | 0.50 | 25 |

| Other Pyridine Derivative B | 0.45 | 30 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.